Cas no 1019554-03-0 (1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine)

1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, 4-(1H-benzimidazol-1-yl)-3-fluoro-α-methyl-
- 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine
-
- Inchi: 1S/C15H14FN3/c1-10(17)11-6-7-14(12(16)8-11)19-9-18-13-4-2-3-5-15(13)19/h2-10H,17H2,1H3
- InChI Key: LJEUPXPVFYQMCI-UHFFFAOYSA-N
- SMILES: FC1C=C(C(N)C)C=CC=1N1C=NC2=CC=CC=C12
1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104083-0.1g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
Enamine | EN300-104083-0.5g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
Enamine | EN300-104083-1.0g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 1g |
$743.0 | 2023-06-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976956-1g |
1-[4-(1H-1,3-Benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 1g |
¥3717.0 | 2023-03-01 | |
Enamine | EN300-104083-5.0g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 5g |
$2152.0 | 2023-06-10 | ||
Enamine | EN300-104083-10.0g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 10g |
$3191.0 | 2023-06-10 | ||
Ambeed | A1012241-1g |
1-[4-(1H-1,3-Benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 1g |
$541.0 | 2023-09-09 | |
Enamine | EN300-104083-2.5g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
Enamine | EN300-104083-0.05g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
Enamine | EN300-104083-0.25g |
1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine |
1019554-03-0 | 95% | 0.25g |
$367.0 | 2023-10-28 |
1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine Related Literature
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine
Professional Introduction to Compound with CAS No. 1019554-03-0 and Product Name: 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine
The compound identified by the CAS number 1019554-03-0 and the product name 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a benzodiazolyl moiety and a fluorophenyl substituent suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of benzodiazole derivatives in the development of therapeutic agents. The benzodiazolyl group, specifically, is known for its ability to interact with various biological targets, including receptors and enzymes, which makes it a valuable scaffold for drug design. In particular, the substitution pattern of the benzodiazole ring can significantly influence its pharmacological properties. The compound in question features a 3-fluorophenyl ethylamine side chain, which introduces a fluorine atom into the molecular structure. This fluorine substitution is strategically positioned to modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity and metabolic stability.
The synthesis of 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzodiazolyl moiety typically begins with the condensation of appropriate precursors under acidic or basic catalysis. Subsequent functionalization steps, such as nucleophilic aromatic substitution or cross-coupling reactions, are employed to incorporate the 3-fluorophenyl ethylamine component. The use of advanced synthetic techniques, including palladium-catalyzed coupling reactions and transition-metal-mediated transformations, ensures high yield and purity.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The combination of a benzodiazolyl core with a fluorinated aromatic ring creates a versatile pharmacophore that can be modified to target specific biological pathways. Current research indicates that molecules with similar structural motifs exhibit promising activity in areas such as central nervous system (CNS) disorders and neurodegenerative diseases. The fluorine atom, in particular, has been shown to enhance binding interactions by increasing lipophilicity and reducing metabolic degradation.
In vitro studies have begun to explore the pharmacological profile of 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine, providing insights into its potential therapeutic applications. Preliminary data suggest that this compound may exhibit anxiolytic and sedative effects, similar to those observed with classical benzodiazepines but with potentially improved selectivity and reduced side effects. The presence of the fluorophenyl group may also contribute to enhanced blood-brain barrier penetration, which is crucial for CNS-targeting drugs.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds are widely recognized for their ability to improve pharmacokinetic properties, including bioavailability and half-life. In addition, fluorine atoms can influence molecular interactions at the atomic level, leading to more potent and selective drug candidates. The strategic placement of fluorine in 1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine suggests that it may be optimized for specific biological targets while maintaining favorable pharmacokinetic characteristics.
As computational methods advance, virtual screening and molecular modeling are becoming increasingly valuable tools in drug discovery. These techniques allow researchers to predict the binding affinity and interaction patterns of compounds like 1019554-03-0 before conducting costly wet-lab experiments. By leveraging high-throughput virtual screening (HTVS), scientists can rapidly identify promising candidates for further investigation. The integration of machine learning algorithms further enhances these processes by enabling more accurate predictions based on large datasets.
The future prospects for this compound are exciting given its unique structural features and potential biological activity. Further optimization through structure-based drug design (SBDD) could lead to novel therapeutics with improved efficacy and safety profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications. Additionally, exploring derivatives of this molecule may uncover new mechanisms of action or expand its therapeutic range.
In conclusion, 1019554-03-0 represents a significant contribution to pharmaceutical chemistry due to its innovative design and promising preclinical data. The interplay between the benzodiazolyl core and fluorophenyl substituent offers a rich foundation for developing next-generation therapeutics. As research continues to uncover new applications for fluorinated heterocyclic compounds, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
1019554-03-0 (1-4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenylethan-1-amine) Related Products
- 1805616-63-0(4-Amino-3-bromopyridine-2-acetonitrile)
- 2060038-69-7(ethyl 3-3-(dimethylamino)phenyl-2,2-dimethyl-3-oxopropanoate)
- 1361533-66-5(2'-Methoxy-2,4,6-trichloro-4'-(trifluoromethyl)biphenyl)
- 2195951-00-7(1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione)
- 2172461-20-8(2-5-(cyclopropylmethyl)-1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 7379-14-8(2-CHLORO-1-CYCLOPROPYLETHAN-1-ONE)
- 299168-20-0(Amino(2,4-dimethylphenyl)acetic Acid)
- 26818-06-4(1-Bromo-2-octanol)
- 2034334-82-0(N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide)
- 2169225-24-3({2,7-dioxaspiro4.5decan-1-yl}methanamine)



